2,3,4,5,6-Pentafluorobenzyl alcohol
Overview
Description
2,3,4,5,6-Pentafluorobenzyl alcohol is an organofluorine compound that is benzyl alcohol substituted by fluoro groups at positions 2, 3, 4, 5, and 6 . It is a member of benzyl alcohols and an organofluorine compound .
Molecular Structure Analysis
The molecular formula of 2,3,4,5,6-Pentafluorobenzyl alcohol is C7H3F5O . The IUPAC name is (2,3,4,5,6-pentafluorophenyl)methanol . The InChI is InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentafluorobenzyl alcohol include a boiling point of 114-115 °C/60 mmHg (lit.) and a melting point of 37-38 °C (lit.) . The molecular weight is 198.09 g/mol .Scientific Research Applications
- Application: It is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for Gas Chromatography (GC) and polyfunctional thiols .
- Method: The compound of interest is reacted with 2,3,4,5,6-Pentafluorobenzyl alcohol to form a derivative that is more amenable to GC analysis .
- Outcome: This allows for the determination of various compounds in complex matrices .
- Application: It has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .
- Method: This is achieved through a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
- Outcome: The resulting polymers have unique properties due to the incorporation of the fluorinated aromatic units .
- Application: It has been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge .
- Method: The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
- Outcome: This allows for the accurate determination of primary amines in complex environmental samples .
Derivatization Reagent
Synthesis of Fluorinated Aromatic Polymers
Determination of Primary Amines in Sewage Sludge
- Application: It is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC .
- Method: The organic acid is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form a derivative that is more amenable to GC analysis .
- Outcome: This allows for the determination of various organic acids in complex matrices .
- Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used to derivatize dimethylamine (DMA) in a study to develop a rapid and accurate GC–MS method for determination of DMA in human urine .
- Method: The method involves the reaction of DMA with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .
- Outcome: This allows for the accurate determination of DMA in human urine samples .
- Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used in a study to detect the presence of Enterobacter cloacae in cultures of Leuconostoc mesenteroide by gas chromatography/mass spectrometry .
- Method: The method involves the reaction of bacterial metabolites with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .
- Outcome: This allows for the accurate detection of Enterobacter cloacae in bacterial cultures .
Derivatization of Organic Acids
Determination of Primary Amines in Human Urine
Detection of Enterobacter cloacae
Safety And Hazards
2,3,4,5,6-Pentafluorobenzyl alcohol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and if swallowed, call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJYYCIOYBZTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196013 | |
Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorobenzyl alcohol | |
CAS RN |
440-60-8 | |
Record name | Pentafluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6-Pentafluorobenzyl Alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 440-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY8AJK1SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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